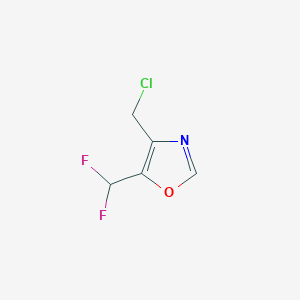

4-(Chlorométhyl)-5-(difluorométhyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of both chloromethyl and difluoromethyl groups in this compound makes it particularly interesting for synthetic and medicinal chemistry.

Applications De Recherche Scientifique

4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mécanisme D'action

Target of Action

Similar compounds such as difluoromethyl-1,3,4-oxadiazoles (dfmos) have been reported as potent and selective inhibitors of histone deacetylase 6 (hdac6) .

Mode of Action

Dfmos, which are structurally similar, act as mechanism-based and essentially irreversible hdac6 inhibitors . This suggests that 4-(Chloromethyl)-5-(difluoromethyl)oxazole might interact with its targets in a similar manner, leading to changes in the activity of the target proteins.

Result of Action

If it acts similarly to dfmos, it might lead to the inhibition of hdac6, potentially affecting gene expression and protein function .

Action Environment

The action of 4-(Chloromethyl)-5-(difluoromethyl)oxazole can be influenced by the reaction environment . For instance, the outcomes of reactions involving similar compounds were found to be restricted by the reaction environment . This suggests that environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor, which facilitates the formation of the oxazole ring . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole N-oxides or reduction to yield corresponding amines.

Difluoromethylation: The difluoromethyl group can participate in radical reactions, leading to the formation of various difluoromethylated products.

Common Reagents and Conditions:

Radical Initiators: Such as AIBN for difluoromethylation reactions.

Oxidizing Agents: Like mCPBA for oxidation reactions.

Major Products: The major products formed from these reactions include various substituted oxazoles, oxazole N-oxides, and difluoromethylated derivatives.

Comparaison Avec Des Composés Similaires

4-(Chloromethyl)oxazole: Lacks the difluoromethyl group.

5-(Difluoromethyl)oxazole: Lacks the chloromethyl group.

4-(Bromomethyl)-5-(difluoromethyl)oxazole: Similar structure but with a bromomethyl group instead of chloromethyl.

Uniqueness: 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various synthetic and research applications .

Activité Biologique

4-(Chloromethyl)-5-(difluoromethyl)-1,3-oxazole is a compound belonging to the oxazole family, which has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological activities, and potential applications in various fields, including antimicrobial and anticancer research.

Synthesis

The synthesis of 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole typically involves multi-step organic reactions. The oxazole ring is formed through cyclization reactions that may include the use of chloromethyl and difluoromethyl substituents to enhance biological activity. The synthesis process often requires careful control of reaction conditions to ensure high yields and purity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxazole derivatives, including 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole. These compounds have shown efficacy against various bacterial strains, particularly Gram-positive bacteria. For instance:

- In vitro Studies : Research demonstrated that derivatives with similar structures exhibited significant inhibition against Staphylococcus aureus and Bacillus subtilis, with reported inhibition zones ranging from 8 mm to 15 mm depending on the concentration used .

- Toxicity Assessments : Toxicity studies using aquatic models (e.g., Daphnia magna) indicated that while some derivatives showed moderate toxicity, others were non-toxic at certain concentrations. This suggests a potential for developing safer antimicrobial agents .

Antifungal Activity

The antifungal activity of oxazole derivatives has also been extensively studied. Compounds similar to 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole demonstrated effectiveness against fungal pathogens such as Candida albicans. In qualitative assays, certain derivatives inhibited fungal growth effectively, indicating their potential as antifungal agents .

Anticancer Properties

Emerging research indicates that oxazole derivatives possess anticancer properties by inhibiting specific cellular pathways associated with cancer proliferation. The difluoromethyl group is believed to enhance metabolic stability and bioavailability, making these compounds promising candidates for further pharmacological studies targeting cancer cells .

Research Findings and Case Studies

Discussion

The biological activity of 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole highlights its potential in medicinal chemistry. The presence of the difluoromethyl group appears to enhance its efficacy against microbial and cancerous cells while also providing a degree of safety in toxicity assessments.

Propriétés

IUPAC Name |

4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF2NO/c6-1-3-4(5(7)8)10-2-9-3/h2,5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWMMMOVJGEOEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)F)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.